1-(3-methoxyphenyl)-9H-beta-carboline-3-carboxylic acid
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Overview
Description
1-(3-methoxyphenyl)-9H-beta-carboline-3-carboxylic acid is a compound belonging to the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a group of indole alkaloids that have been found in various plants and animals. They are known for their potential therapeutic applications, including antiviral, anticancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-9H-beta-carboline-3-carboxylic acid typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline structures. The reaction involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization to form the beta-carboline core . The specific conditions for the synthesis of this compound include the use of 3-methoxybenzaldehyde and tryptamine as starting materials, with an acid catalyst such as hydrochloric acid or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-9H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro-beta-carbolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the beta-carboline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro-beta-carbolines. Substitution reactions can introduce various functional groups onto the aromatic ring or beta-carboline core.
Scientific Research Applications
1-(3-methoxyphenyl)-9H-beta-carboline-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying beta-carboline chemistry.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-9H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound is known to bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to anticancer effects . Additionally, it may modulate neurotransmitter receptors, contributing to its neuroprotective properties.
Comparison with Similar Compounds
1-(3-methoxyphenyl)-9H-beta-carboline-3-carboxylic acid can be compared with other beta-carboline derivatives, such as harmine, harmaline, and norharmane. These compounds share a similar beta-carboline core but differ in their substituents and biological activities. For example:
Harmine: Known for its MAO-inhibitory and anticancer properties.
Harmaline: Exhibits neuroprotective and psychoactive effects.
Norharmane: Studied for its potential anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-24-12-6-4-5-11(9-12)17-18-14(10-16(21-17)19(22)23)13-7-2-3-8-15(13)20-18/h2-10,20H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZJBGYQBQWYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C(=CC(=N2)C(=O)O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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